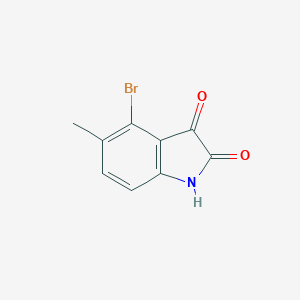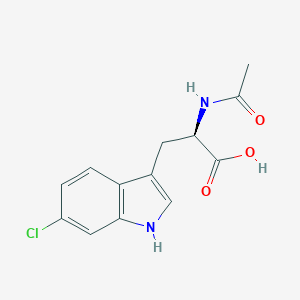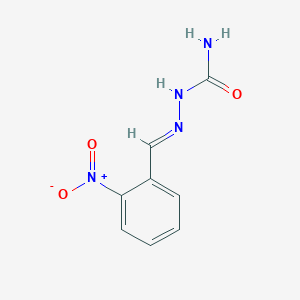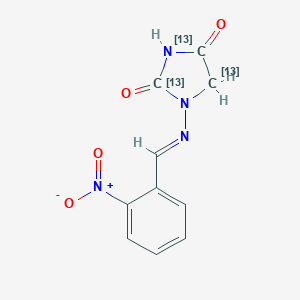
trans-4-Methylcyclohexanolmethansulfonat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methanesulfonate derivatives often involves reactions that introduce the methanesulfonyl group into organic molecules, providing a means to study the reactivity and functional group transformations of these compounds. For example, the synthesis and ring openings of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate demonstrate complex reactions involving methanesulfonyl chloride, showcasing the chemical behavior of methanesulfonates in organic synthesis (Upadhyaya et al., 1997).
Molecular Structure Analysis
Studies on similar compounds, such as the complexes formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane, provide insight into the molecular structure of methanesulfonate derivatives. These studies reveal how molecular interactions, such as hydrogen bonding and proton transfer, play a crucial role in the structural characteristics of these compounds (Huczyński et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of methanesulfonates can be explored through the synthesis and reactivity studies of related compounds. For instance, the reaction of methanesulfonyl chloride with organic substrates to form methanesulfonates demonstrates the versatility and reactivity of the methanesulfonyl group in organic synthesis (Spener & Mangold, 1973).
Physical Properties Analysis
The physical properties of methanesulfonate derivatives, such as solubility, melting point, and stability, can be inferred from studies on similar chemical entities. The stability and phase behavior of gas hydrates formed by methylcyclohexane and methanesulfonate derivatives under varying temperature and pressure conditions provide valuable information about their physical characteristics (Nakamura et al., 2003).
Chemical Properties Analysis
The reactivity and chemical behavior of "trans-4-Methylcyclohexanol methanesulfonate" can be analyzed through the study of methanesulfonic acid and its derivatives. The oxidation reactions, substituent effects, and interaction with nucleophiles highlight the chemical properties of methanesulfonates. For example, the microbial metabolism of methanesulfonic acid sheds light on the biological reactivity and potential environmental impact of these compounds (Kelly & Murrell, 1999).
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
trans-4-Methylcyclohexanolmethansulfonat: wird als chirales Reagenz in der Proteomics-Forschung eingesetzt . Seine Fähigkeit, die Stereochemie von Molekülen zu beeinflussen, macht es wertvoll für die Untersuchung von Proteinstrukturen, -funktionen und -interaktionen. Diese Verbindung hilft bei der Trennung von chiralen Isomeren, was entscheidend ist für das Verständnis der vielfältigen Rollen von Proteinen in biologischen Systemen.
Safety and Hazards
The safety data sheet for trans-4-Methylcyclohexanol, a related compound, suggests that it is a combustible liquid and may cause eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Specific safety and hazard information for trans-4-Methylcyclohexanol methanesulfonate is not provided in the available resources.
Eigenschaften
IUPAC Name |
(4-methylcyclohexyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQHONGOGJIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232958 | |
| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18508-93-5 | |
| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)









![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)